molecular formula C18H15ClN2S3 B4692810 2-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazole

2-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazole

Cat. No.: B4692810
M. Wt: 391.0 g/mol
InChI Key: ONNBRPMLZWSUNN-QPJJXVBHSA-N
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Description

2-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazole typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions using chlorobenzyl halides and thiols.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be added via thiolation reactions using methylthiolating agents.

    Addition of the Phenylprop-2-enyl Group: The phenylprop-2-enyl group can be introduced through alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include batch and continuous flow processes, which allow for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiols or sulfides using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, electrophiles, and appropriate solvents and catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2S3/c19-16-10-8-15(9-11-16)13-23-18-21-20-17(24-18)22-12-4-7-14-5-2-1-3-6-14/h1-11H,12-13H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNBRPMLZWSUNN-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazole
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2-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazole
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2-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazole
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2-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazole
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2-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazole
Reactant of Route 6
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2-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazole

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